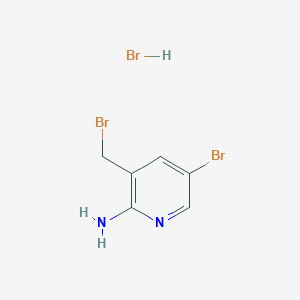
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide
Cat. No. B3260814
Key on ui cas rn:
335033-38-0
M. Wt: 346.85 g/mol
InChI Key: HWARTXMPXSZHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181272B2
Procedure details


(2-Amino-5-bromo-pyridin-3-yl)-methanol (360 mg, 1.8 mmol) is dissolved in 1.0 mL of 48% HBr aqueous solution. The mixture is heated at 100° C. for 16 hrs. Then the majority of the water is removed in vacuo and toluene is added to remove the water left. The residue is concentrated to give the crude 5-bromo-3-bromomethyl-pyridin-2-ylamine hydrobromide which is used directly in the next step.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8]O)=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.[BrH:11]>>[BrH:10].[Br:10][C:5]1[CH:6]=[C:7]([CH2:8][Br:11])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1CO)Br
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the majority of the water is removed in vacuo and toluene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the water
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The residue is concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.BrC=1C=C(C(=NC1)N)CBr
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
